molecular formula C5H4N4O B590170 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol CAS No. 137326-91-1

1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol

Cat. No.: B590170
CAS No.: 137326-91-1
M. Wt: 136.114
InChI Key: MKCJEQVBJPWQBM-UHFFFAOYSA-N
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Description

1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol is a heterocyclic compound that belongs to the class of triazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-chloropyridine in the presence of a base such as sodium hydride. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol is unique due to its specific arrangement of nitrogen atoms within the triazole and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

137326-91-1

Molecular Formula

C5H4N4O

Molecular Weight

136.114

IUPAC Name

1,2-dihydrotriazolo[4,5-b]pyridin-6-one

InChI

InChI=1S/C5H4N4O/c10-3-1-4-5(6-2-3)8-9-7-4/h1-2,7,9H

InChI Key

MKCJEQVBJPWQBM-UHFFFAOYSA-N

SMILES

C1=C2C(=NNN2)N=CC1=O

Synonyms

1H-1,2,3-Triazolo[4,5-b]pyridin-6-ol(9CI)

Origin of Product

United States

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